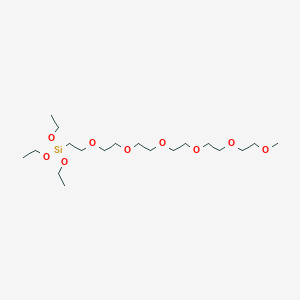
m-PEG6-triethyoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-PEG6-triethyoxysilane is a chemical compound that consists of a polyethylene glycol (PEG) chain with six ethylene glycol units, functionalized with a triethyoxysilane group at one end. This compound is known for its unique chemical properties, making it an attractive candidate for the modification of inorganic surfaces, such as silica nanoparticles or glass substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG6-triethyoxysilane typically involves the reaction of a PEG chain with a triethyoxysilane group. The PEG chain is first activated, often through the use of a coupling agent, and then reacted with triethyoxysilane under controlled conditions. The reaction is usually carried out in an anhydrous solvent, such as dichloromethane, under an inert atmosphere to prevent hydrolysis of the silane group .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as distillation or chromatography to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
m-PEG6-triethyoxysilane undergoes various types of chemical reactions, including:
Hydrosilylation: The addition of a silicon-hydrogen bond across a carbon-carbon multiple bond.
Oxidation: The conversion of the silane group to a silanol group.
Substitution: The replacement of the ethoxy groups with other functional groups.
Common Reagents and Conditions
Hydrosilylation: Typically catalyzed by transition metals such as platinum or rhodium.
Oxidation: Often carried out using oxidizing agents like hydrogen peroxide or ozone.
Substitution: Can be achieved using nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
m-PEG6-triethyoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used for surface modification of inorganic materials to improve their hydrophilicity and stability.
Biology: Employed in the development of biosensors and diagnostic assays by immobilizing biomolecules onto sensor surfaces.
Medicine: Utilized in drug delivery systems to enhance the stability and biocompatibility of nanoparticles and liposomes.
Mechanism of Action
The mechanism of action of m-PEG6-triethyoxysilane involves the covalent bonding of the triethyoxysilane group to inorganic surfaces, such as silica or glass. This bonding allows for the attachment of various functional groups or biomolecules through the PEG chain, enhancing the surface properties of the material. The PEG chain provides hydrophilicity and reduces protein adsorption, making it suitable for biomedical applications .
Comparison with Similar Compounds
Similar Compounds
m-PEG-silane: Similar to m-PEG6-triethyoxysilane but with different lengths of PEG chains.
3-aminopropyltriethoxysilane: Contains an amino group instead of a PEG chain, used for different surface modifications.
Triethoxysilane: Lacks the PEG chain, used primarily as a reducing agent in organic synthesis.
Uniqueness
This compound is unique due to its combination of a PEG chain and a triethyoxysilane group. This combination provides both hydrophilicity and the ability to covalently bond to inorganic surfaces, making it highly versatile for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
triethoxy-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42O9Si/c1-5-26-29(27-6-2,28-7-3)19-18-25-17-16-24-15-14-23-13-12-22-11-10-21-9-8-20-4/h5-19H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJESWVBTIAEQAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCOCCOCCOCCOCCOCCOC)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42O9Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-{1,3-dihydrospiro[indene-2,4'-piperidin]-3-yl}carbamate](/img/structure/B8113776.png)
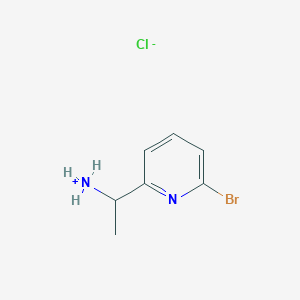

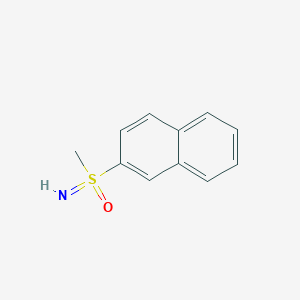
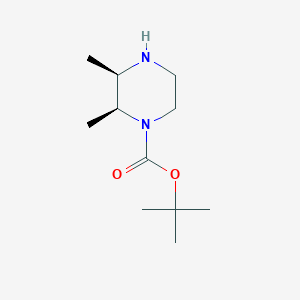
![(6-Methylpyrazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B8113827.png)
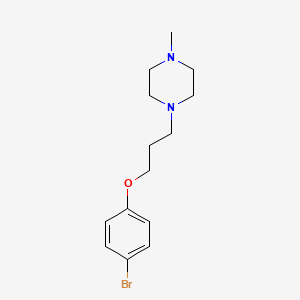
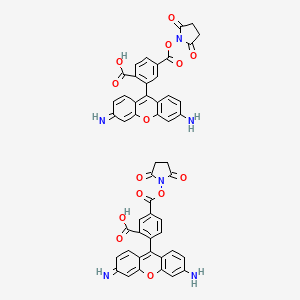
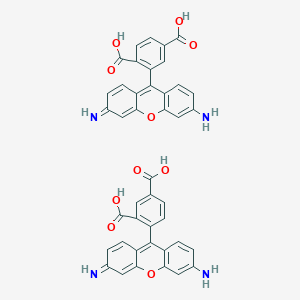
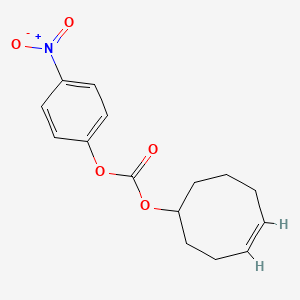
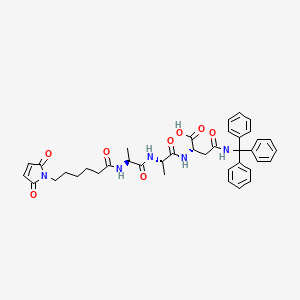
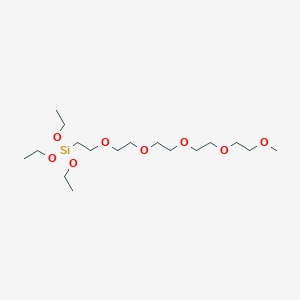
![(2S)-5-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B8113869.png)
![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B8113877.png)
